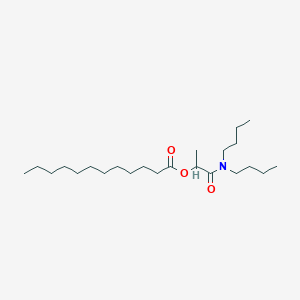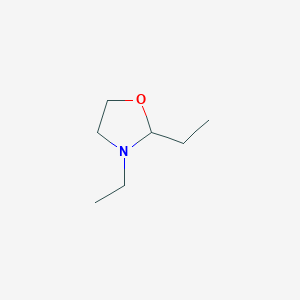
2,3-Diethyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethyl-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. The presence of the diethyl groups at the 2 and 3 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-1,3-oxazolidine typically involves the reaction of diethylamine with ethylene oxide. This reaction proceeds under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and reaction rate. The general reaction scheme is as follows:
[ \text{Diethylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2,3-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The nitrogen atom in the oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Substituted oxazolidines
科学的研究の応用
2,3-Diethyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Oxazolidine derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used as a stabilizer in the formulation of polymers and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2,3-Diethyl-1,3-oxazolidine involves its ability to form stable complexes with various metal ions and enzymes. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination ability is crucial in catalytic processes and in the modulation of enzyme activity.
類似化合物との比較
- 2-Methyl-1,3-oxazolidine
- 2,4-Dimethyl-1,3-oxazolidine
- 2-Ethyl-1,3-oxazolidine
Comparison: 2,3-Diethyl-1,3-oxazolidine is unique due to the presence of two ethyl groups, which enhance its steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it more reactive in certain chemical reactions and more effective in forming stable complexes with metal ions.
特性
CAS番号 |
1630-64-4 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
2,3-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-7-8(4-2)5-6-9-7/h7H,3-6H2,1-2H3 |
InChIキー |
NDGHTXXKUMVKFI-UHFFFAOYSA-N |
正規SMILES |
CCC1N(CCO1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


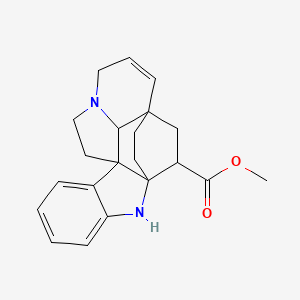
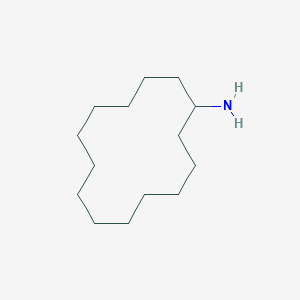
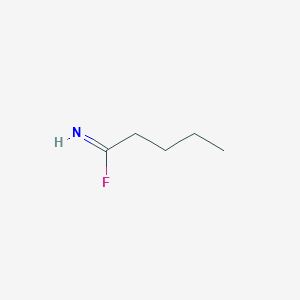
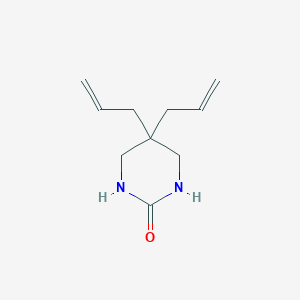
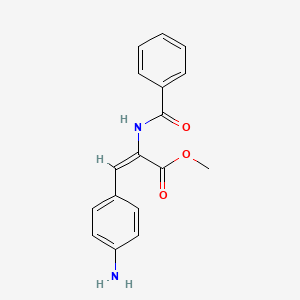

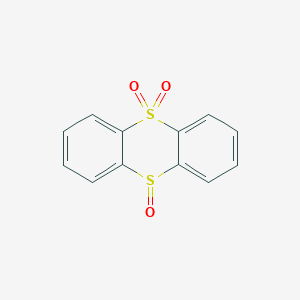
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
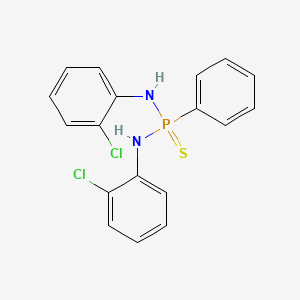
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
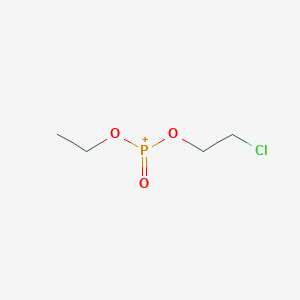
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
